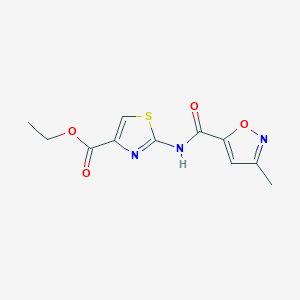

![molecular formula C16H16N4O4 B2565027 Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 946259-35-4](/img/structure/B2565027.png)

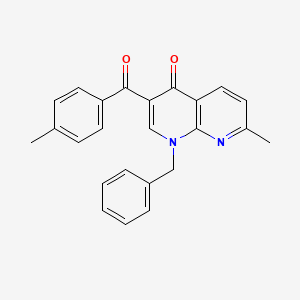

Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of Biginelli-compounds, which include derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, have been extensively investigated. These compounds are fundamental in synthesizing complex heterocycles that can serve as potential pharmaceuticals. For example, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, highlighting the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes, demonstrating the compound's versatility in creating biologically relevant structures (Kappe & Roschger, 1989).

Biological Significance

Research into the biological significance of related compounds has shown that derivatives of pyrimido[4,5-d]pyrimidine, for instance, possess inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and associated with diseases such as gout. Seela et al. (1984) synthesized N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one and evaluated their inhibitory effects on xanthine oxidase, finding significant inhibition and suggesting potential therapeutic applications (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines, including derivatives structurally similar to the query compound, have shown promising antiprotozoal activity. Ismail et al. (2004) synthesized a series of these compounds and evaluated their effectiveness against protozoal pathogens, revealing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species. This research underscores the potential of such compounds in developing new antiprotozoal therapies (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antimicrobial and Antitumor Activities

Further research has expanded into the synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines for their antimicrobial and antitumor activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized novel compounds from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and assessed their antimicrobial efficacy, highlighting the potential of these heterocycles in addressing resistant microbial strains and cancer cells (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

properties

IUPAC Name |

methyl 2-[(6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-9-4-5-12-18-14-10(16(23)20(12)8-9)6-11(19(14)2)15(22)17-7-13(21)24-3/h4-6,8H,7H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWGVOGGRXCUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC(=O)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)